molecular formula C19H23NOS2 B2393758 4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one CAS No. 1706094-48-5

4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one

Cat. No.: B2393758
CAS No.: 1706094-48-5
M. Wt: 345.52
InChI Key: VUZVAUGQSHHTDV-UHFFFAOYSA-N
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Description

4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one is a complex organic compound that features a unique combination of phenyl, thiophene, and thiazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the thiophene and phenyl groups. The final step often involves the attachment of the butanone moiety. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers investigate its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-2-one: A similar compound with a slight variation in the position of the carbonyl group.

    4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-ol: A related compound where the butanone moiety is replaced with a butanol group.

Uniqueness

4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

4-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS2/c21-19(10-4-8-16-6-2-1-3-7-16)20-12-11-18(23-15-13-20)17-9-5-14-22-17/h1-3,5-7,9,14,18H,4,8,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZVAUGQSHHTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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